molecular formula C16H17ClN2O5S2 B10869360 Methyl 5-chloro-3-{[4-(2-hydroxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate

Methyl 5-chloro-3-{[4-(2-hydroxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate

Cat. No.: B10869360
M. Wt: 416.9 g/mol
InChI Key: KJLPFDFXEDJJJK-UHFFFAOYSA-N
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Description

Methyl 5-chloro-3-{[4-(2-hydroxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a thiophene ring, a piperazine moiety, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-chloro-3-{[4-(2-hydroxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate typically involves multiple steps, starting with the preparation of the thiophene ring. The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone with a cyanoacetamide in the presence of sulfur and a base.

Once the thiophene ring is prepared, it undergoes chlorination to introduce the chlorine atom at the 5-position. The next step involves the sulfonylation of the thiophene ring, which is achieved by reacting it with a sulfonyl chloride derivative. The piperazine moiety is then introduced through a nucleophilic substitution reaction, where the piperazine ring reacts with the sulfonylated thiophene intermediate.

Finally, the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst yields the desired compound, this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-3-{[4-(2-hydroxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorine and sulfonyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines and thiols, as well as electrophiles like alkyl halides, are frequently employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Methyl 5-chloro-3-{[4-(2-hydroxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological and inflammatory disorders.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Methyl 5-chloro-3-{[4-(2-hydroxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, its interaction with neurotransmitter receptors could explain its potential neurological effects.

Comparison with Similar Compounds

Methyl 5-chloro-3-{[4-(2-hydroxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate can be compared with other similar compounds, such as:

    This compound analogs: These compounds have similar structures but may differ in the substituents on the thiophene or piperazine rings.

    Thiophene derivatives: Compounds with a thiophene ring and various functional groups, which may have different chemical and biological properties.

    Piperazine derivatives: Compounds containing a piperazine ring, which are often studied for their pharmacological activities.

Properties

Molecular Formula

C16H17ClN2O5S2

Molecular Weight

416.9 g/mol

IUPAC Name

methyl 5-chloro-3-[4-(2-hydroxyphenyl)piperazin-1-yl]sulfonylthiophene-2-carboxylate

InChI

InChI=1S/C16H17ClN2O5S2/c1-24-16(21)15-13(10-14(17)25-15)26(22,23)19-8-6-18(7-9-19)11-4-2-3-5-12(11)20/h2-5,10,20H,6-9H2,1H3

InChI Key

KJLPFDFXEDJJJK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(S1)Cl)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3O

Origin of Product

United States

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